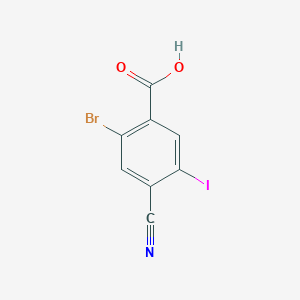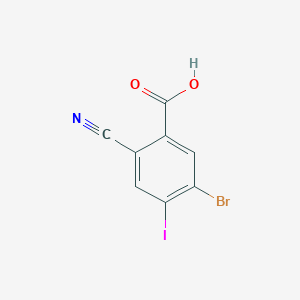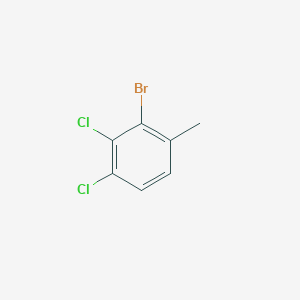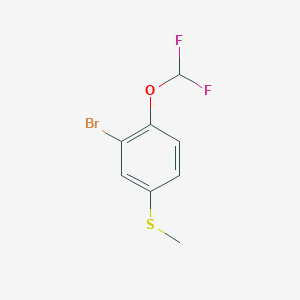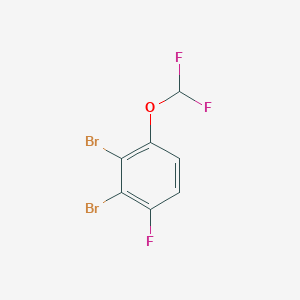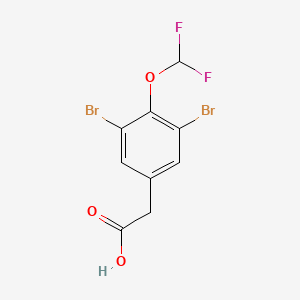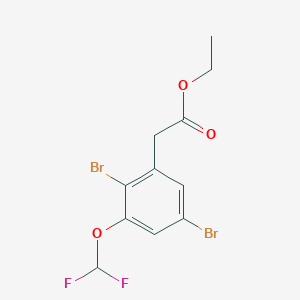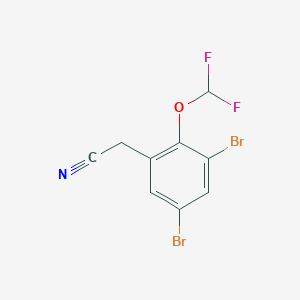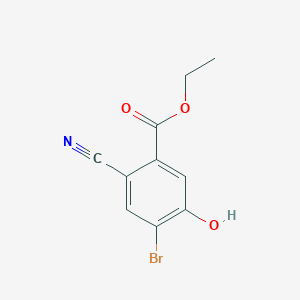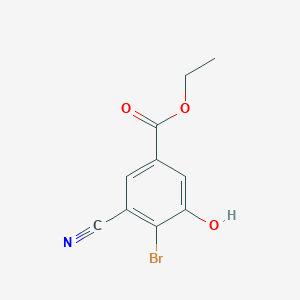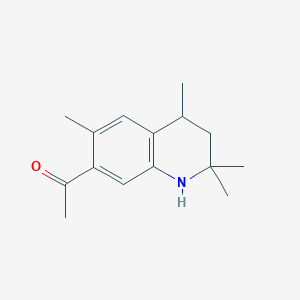
1-(2,2,4,6-四甲基-1,2,3,4-四氢喹啉-7-基)乙酮
描述
1-(2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone (TMTHQE) is an organic compound that has been the subject of extensive research in recent years. It is a derivative of tetrahydroquinoline and is found in various natural products. TMTHQE has been found to possess a number of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial activities. In addition, it has been studied for its potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
科学研究应用
抗肿瘤评价
Hanashalshahaby 等人 (2019 年) 的一项研究探索了新型亚甲基连接的四氢喹啉的合成及其对各种癌细胞系的细胞毒活性,突出了这些化合物在抗肿瘤应用中的潜力 (Hanashalshahaby 等人,2019 年)。
结构和光谱研究
Murugavel 等人 (2016 年) 专注于类似化合物的结构和振动光谱研究,强调了它们在理解分子结构和相互作用中的重要性 (Murugavel 等人,2016 年)。
抗结核和细胞毒性研究
Chitra 等人 (2011 年) 的研究合成了一系列 3-杂芳基硫代喹啉衍生物,并评估了它们对结核分枝杆菌的体外活性,证明了它们在抗结核治疗中的潜在用途 (Chitra 等人,2011 年)。
光解研究
Nekipelova 等人 (2002 年) 研究了二氢喹啉的光解,深入了解了这些化合物的化学反应,这可能对各个科学领域产生影响 (Nekipelova 等人,2002 年)。
抗氧化剂和抗糖尿病剂
Murugavel 等人 (2017 年) 合成了新型氯喹啉衍生物,并评估了它们的抗氧化和抗糖尿病特性,表明它们在这些领域的潜在治疗应用 (Murugavel 等人,2017 年)。
合成路线开发
Wenpeng 等人 (2014 年) 描述了一种新的实用合成路线,用于开发某些喹啉衍生物,这对于在科学研究中简化这些化合物的合成至关重要 (Wenpeng 等人,2014 年)。
抗菌和抗真菌活性
Kumar 等人 (2017 年) 合成了一系列基于芳基磺酰胺的新型喹啉,并评估了它们的抗菌和抗真菌活性,表明它们在对抗各种感染中的潜在用途 (Kumar 等人,2017 年)。
作用机制
Target of Action
1-(2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone, also known as OTNE, is a synthetic ketone fragrance . It is primarily used as a fragrance ingredient in various products such as perfumes, laundry products, and cosmetics . The primary targets of this compound are the olfactory receptors in the nose, which detect the compound’s woody, slightly ambergris odor .
Mode of Action
The mode of action of 1-(2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone involves the interaction with olfactory receptors. When inhaled, the compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor .
Biochemical Pathways
The biochemical pathways affected by 1-(2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone are primarily those involved in olfaction, or the sense of smell. The binding of the compound to olfactory receptors initiates a cascade of biochemical events leading to the generation of nerve impulses that are transmitted to the brain and interpreted as a specific smell .
Pharmacokinetics
Its distribution within the body would depend on its lipophilicity and other physicochemical properties .
Result of Action
The primary result of the action of 1-(2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone is the perception of its characteristic odor. This is a result of the compound’s interaction with olfactory receptors and the subsequent transmission of nerve impulses to the brain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone. For instance, the presence of other odorous compounds can affect the perception of its smell. Additionally, factors such as temperature and pH could potentially affect its stability .
属性
IUPAC Name |
1-(2,2,4,6-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-9-6-13-10(2)8-15(4,5)16-14(13)7-12(9)11(3)17/h6-7,10,16H,8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLINDJFWJYDEJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=C(C(=C2)C(=O)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



